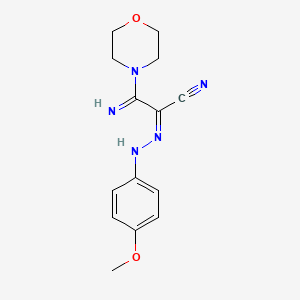
1-(4-ALLYLPIPERAZINO)-2-(PHENYLSULFANYL)-1-ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Allylpiperazino)-2-(phenylsulfanyl)-1-ethanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an allyl group attached to the piperazine ring and a phenylsulfanyl group attached to the ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-allylpiperazino)-2-(phenylsulfanyl)-1-ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with an appropriate alkylating agent.
Introduction of the Allyl Group: The allyl group is introduced by reacting the piperazine derivative with allyl bromide under basic conditions.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is attached to the ethanone moiety through a nucleophilic substitution reaction involving a suitable phenylsulfanyl reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Allylpiperazino)-2-(phenylsulfanyl)-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The allyl and phenylsulfanyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(4-Allylpiperazino)-2-(phenylsulfanyl)-1-ethanone has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-allylpiperazino)-2-(phenylsulfanyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The allyl and phenylsulfanyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Allylpiperazino)-1-ethanone: Lacks the phenylsulfanyl group.
2-(Phenylsulfanyl)-1-ethanone: Lacks the piperazine ring.
1-(4-Allylpiperazino)-2-(methylsulfanyl)-1-ethanone: Contains a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
1-(4-Allylpiperazino)-2-(phenylsulfanyl)-1-ethanone is unique due to the presence of both the allyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-phenylsulfanyl-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-2-8-16-9-11-17(12-10-16)15(18)13-19-14-6-4-3-5-7-14/h2-7H,1,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGGHGNIRYUWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198833 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5484281.png)
![5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5484290.png)
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B5484295.png)
![2-(3-morpholinyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide hydrochloride](/img/structure/B5484297.png)
![2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5484305.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5484312.png)
![2-[(7E)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B5484314.png)
![[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone](/img/structure/B5484325.png)

![N-(4-ethoxyphenyl)-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B5484351.png)
![4-bromo-N-[(E)-1-(4-chlorophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5484358.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5484362.png)
![1-(methoxymethyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5484366.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5484369.png)
